Cas no 1309576-06-4 (Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate)

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate
- ethyl 2-[(4-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate
- AC3702
- CS-0444435
- Ethyl2-(4-chlorobenzyl)oxazole-4-carboxylate
- SY058494
- MFCD27952699
- AKOS022188002
- 1309576-06-4
-
- MDL: MFCD27952699
- インチ: InChI=1S/C13H12ClNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
- InChIKey: UQZLOEZCCLBFSL-UHFFFAOYSA-N
- SMILES: O=C(C1=COC(CC2=CC=C(Cl)C=C2)=N1)OCC
計算された属性
- 精确分子量: 265.0505709g/mol
- 同位素质量: 265.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 279
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 3.5
Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM191038-1g |
ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate |
1309576-06-4 | 95% | 1g |
$1789 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515102-1g |
Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate |
1309576-06-4 | 98% | 1g |
¥16200.00 | 2024-08-09 | |
Ambeed | A364875-1g |
Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate |
1309576-06-4 | 95+% | 1g |
$1491.0 | 2024-04-24 | |
eNovation Chemicals LLC | D289120-1g |
Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate |
1309576-06-4 | 95% | 1g |
$1650 | 2025-02-24 | |
eNovation Chemicals LLC | D289120-1g |
Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate |
1309576-06-4 | 95% | 1g |
$1650 | 2025-03-03 | |
Chemenu | CM191038-1g |
ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate |
1309576-06-4 | 95% | 1g |
$720 | 2021-08-05 | |
eNovation Chemicals LLC | D289120-1g |
Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate |
1309576-06-4 | 95% | 1g |
$1650 | 2024-07-20 | |
eNovation Chemicals LLC | D289120-1g |
Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate |
1309576-06-4 | 95% | 1g |
$1650 | 2025-03-03 |
Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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S. Ahmed Chem. Commun., 2009, 6421-6423
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylateに関する追加情報
Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate: A Comprehensive Overview
Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate, with the CAS number 1309576-06-4, is a versatile organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound is characterized by its unique structure, which combines an oxazole ring with a chlorobenzyl group and an ethoxy carbonyl moiety. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is known for its stability and reactivity, making it a valuable component in various synthetic pathways.
Recent studies have highlighted the potential of Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in the development of new drugs targeting neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound's ability to act as a building block for more complex structures has been validated through numerous synthetic routes, including nucleophilic aromatic substitution and Michael addition reactions.
One of the most promising applications of Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate lies in its use as an intermediate in the synthesis of oxazolopyridine derivatives. These derivatives have shown potent anti-inflammatory and anticancer activities in preclinical studies. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain oxazolopyridine analogs derived from this compound exhibited selective inhibition of COX-2 enzymes, which are key targets in inflammation-related diseases.
In addition to its pharmaceutical applications, Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate has also found utility in agrochemical research. Scientists have investigated its role as a precursor for herbicides and fungicides. The compound's ability to modulate plant growth hormones has been leveraged to develop eco-friendly agricultural solutions that minimize environmental impact while maintaining high efficacy.
The synthesis of Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate typically involves a multi-step process that begins with the preparation of the oxazole ring. This is often achieved through cyclization reactions involving β-keto esters or related compounds. The introduction of the chlorobenzyl group is then carried out via nucleophilic aromatic substitution or other coupling reactions, depending on the specific conditions required for optimal yields.
From an analytical standpoint, Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate can be characterized using a variety of techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide critical insights into the compound's molecular structure, purity, and stereochemistry, ensuring its suitability for downstream applications.
Looking ahead, the continued exploration of Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate's properties is expected to unlock new opportunities in drug discovery and materials science. Its unique combination of structural features positions it as a valuable tool for researchers aiming to develop innovative solutions to pressing global challenges.
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